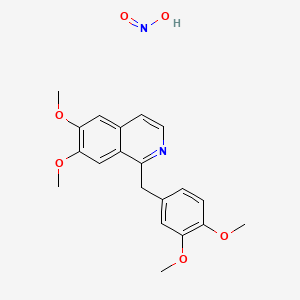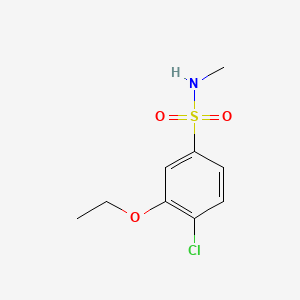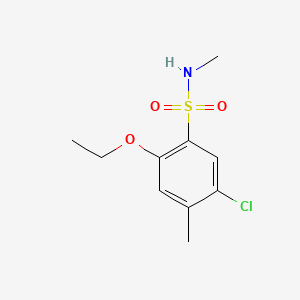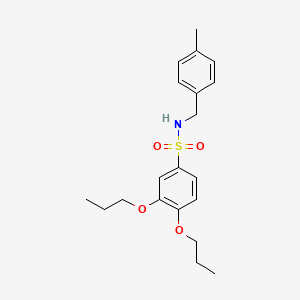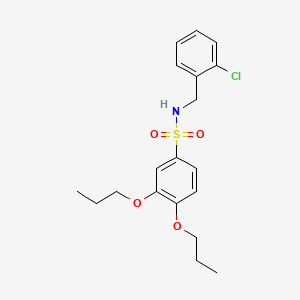![molecular formula C14H14O3S B1173137 [(Z)-pentylideneamino]urea CAS No. 13183-22-7](/img/structure/B1173137.png)
[(Z)-pentylideneamino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-pentylideneamino]urea is a derivative of valeraldehyde, formed through the reaction of valeraldehyde with semicarbazide. Semicarbazones are a class of compounds known for their versatile biological activities, including antimicrobial, anticonvulsant, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: [(Z)-pentylideneamino]urea is typically synthesized through a condensation reaction between valeraldehyde and semicarbazide. The reaction is carried out in a solvent such as methanol or ethanol, often under reflux conditions. The general reaction scheme is as follows:
Valeraldehyde+Semicarbazide→Valeraldehyde Semicarbazone+Water
Industrial Production Methods: While specific industrial production methods for valeraldehyde semicarbazone are not extensively documented, the synthesis generally follows the same principles as laboratory preparation. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: [(Z)-pentylideneamino]urea can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to valeraldehyde or other reduced forms.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Valeric acid.
Reduction: Valeraldehyde.
Substitution: Various substituted semicarbazones.
Aplicaciones Científicas De Investigación
[(Z)-pentylideneamino]urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in analytical chemistry.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Industry: It is used in the production of pharmaceuticals and agrochemicals, leveraging its biological activities.
Mecanismo De Acción
The mechanism of action of valeraldehyde semicarbazone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function . Its anticonvulsant properties are believed to result from its interaction with neurotransmitter receptors, modulating neuronal activity .
Comparación Con Compuestos Similares
- Acetaldehyde semicarbazone
- Benzaldehyde semicarbazone
- Butyraldehyde semicarbazone
Comparison: [(Z)-pentylideneamino]urea is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to acetaldehyde semicarbazone and benzaldehyde semicarbazone, valeraldehyde semicarbazone has a longer alkyl chain, affecting its solubility and reactivity. Its biological activities also differ, with some semicarbazones showing more potent antimicrobial or anticonvulsant effects .
Propiedades
Número CAS |
13183-22-7 |
|---|---|
Fórmula molecular |
C14H14O3S |
Peso molecular |
0 |
Sinónimos |
Valeraldehyde semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



